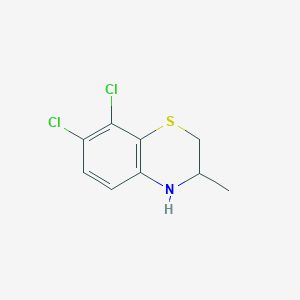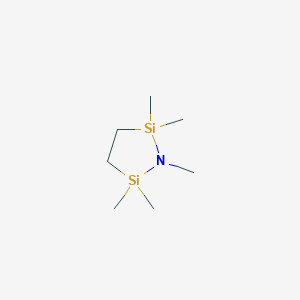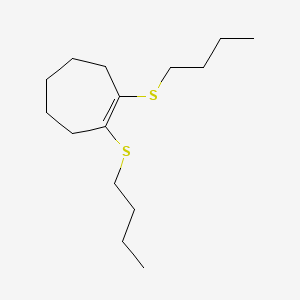
1,2-Bis(butylsulfanyl)cyclohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(butylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with two butylsulfanyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(butylsulfanyl)cyclohept-1-ene typically involves the reaction of cycloheptene with butylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where the double bond of cycloheptene reacts with butylthiol under UV light or radical initiators to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of photoinitiators or thermal initiators can facilitate the reaction, and the product can be purified through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(butylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the cycloheptene ring can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(butylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(butylsulfanyl)cyclohept-1-ene involves its interaction with molecular targets through its sulfanyl groups and cycloheptene ring. The sulfanyl groups can form bonds with metal ions, making it a useful ligand in coordination chemistry. The compound’s double bond can participate in various chemical reactions, allowing it to modify other molecules and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(methylsulfanyl)cyclohept-1-ene: Similar structure but with methyl groups instead of butyl groups.
1,2-Bis(ethylsulfanyl)cyclohept-1-ene: Similar structure but with ethyl groups instead of butyl groups.
1,2-Bis(propylsulfanyl)cyclohept-1-ene: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
1,2-Bis(butylsulfanyl)cyclohept-1-ene is unique due to the presence of butylsulfanyl groups, which provide distinct steric and electronic properties compared to shorter alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92573-48-3 |
|---|---|
Molekularformel |
C15H28S2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1,2-bis(butylsulfanyl)cycloheptene |
InChI |
InChI=1S/C15H28S2/c1-3-5-12-16-14-10-8-7-9-11-15(14)17-13-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
BPEDJTZCLLUGQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(CCCCC1)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

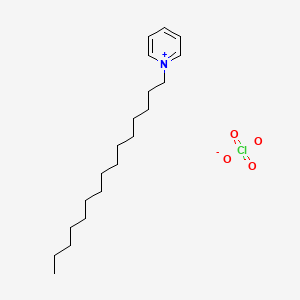
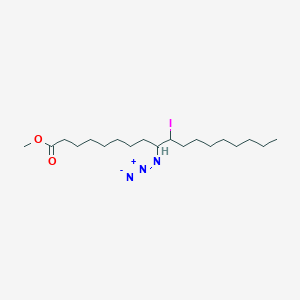
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

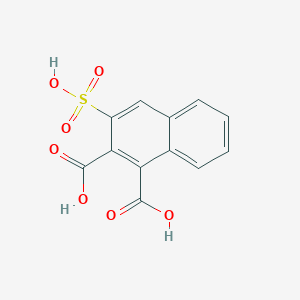
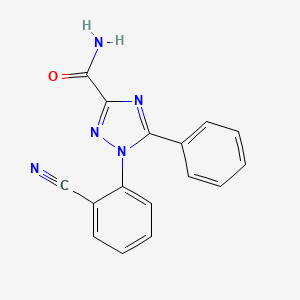
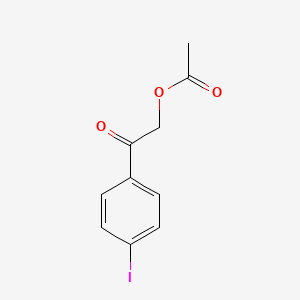

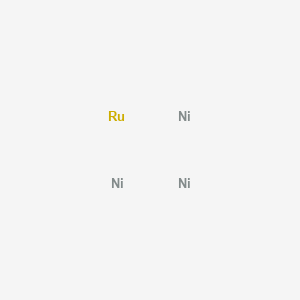
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
